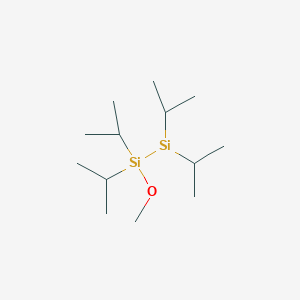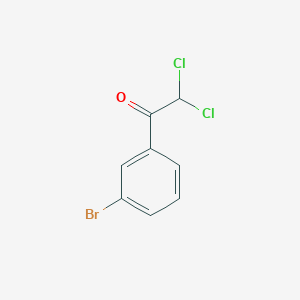
1-(3-Bromophenyl)-2,2-dichloroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-2,2-dichloroethan-1-one is an organic compound that features a bromine atom attached to a phenyl ring, along with two chlorine atoms and a ketone group on an ethanone backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2,2-dichloroethan-1-one typically involves the bromination of a suitable precursor, such as 3-bromobenzene, followed by chlorination and ketone formation. One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve the desired substitution pattern on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure settings .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromophenyl)-2,2-dichloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can be oxidized to introduce additional functional groups.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles like sodium hydroxide for substitution, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(3-Bromophenyl)-2,2-dichloroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(3-Bromophenyl)-2,2-dichloroethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, while the ketone group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-chlorobenzene: Similar in structure but lacks the ketone group.
1-(4-Bromophenyl)-2,2-dichloroethan-1-one: Similar but with the bromine atom in a different position on the phenyl ring.
1-(3-Bromophenyl)-2-chloroethan-1-one: Similar but with only one chlorine atom
Uniqueness
1-(3-Bromophenyl)-2,2-dichloroethan-1-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms along with a ketone group.
Propiedades
Número CAS |
96717-76-9 |
|---|---|
Fórmula molecular |
C8H5BrCl2O |
Peso molecular |
267.93 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)-2,2-dichloroethanone |
InChI |
InChI=1S/C8H5BrCl2O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,8H |
Clave InChI |
IFZFEXDFJOQPNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


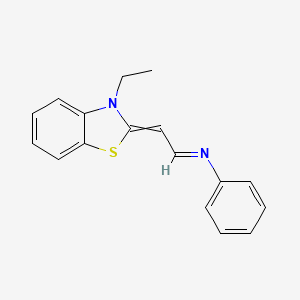
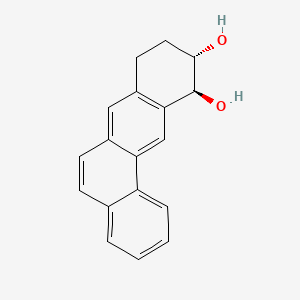
![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)
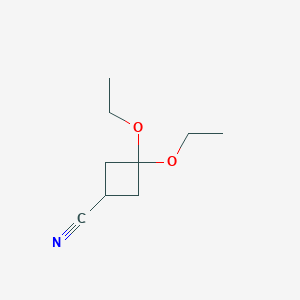
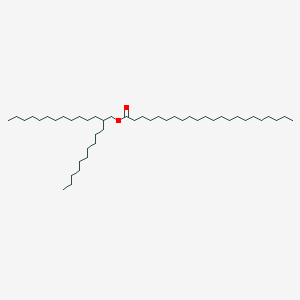
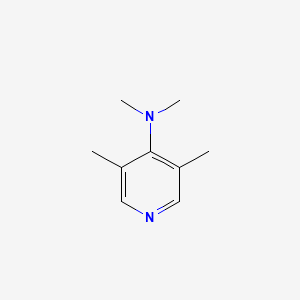
![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)
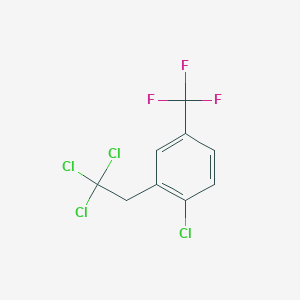
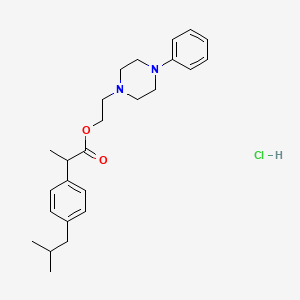
![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14347195.png)
